Potassium chromate

Description

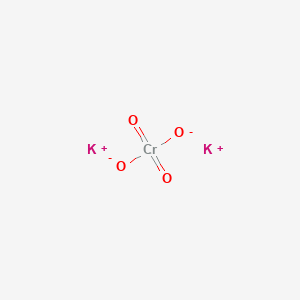

Potassium chromate (K₂CrO₄) is a yellow, odorless, crystalline inorganic compound containing hexavalent chromium (Cr(VI)). It is highly soluble in water (629 g/L at 20°C) , making it a potent oxidizing agent. Industrially, it is used as a reagent in analytical chemistry (e.g., as an indicator in titrations) , a pigment in dyes and enamels , and in metal plating . However, as a Cr(VI) compound, it is classified as carcinogenic, with exposure linked to respiratory and dermal toxicity .

Properties

IUPAC Name |

dipotassium;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2K.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXNVYPJWBTAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2CrO4, CrK2O4 | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064858 | |

| Record name | Potassium chromate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.190 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium chromate is a yellow crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in making pigments for paints and inks, as a fungicide, and to make other chromium compounds., Lemon-yellow solid; Soluble in water; [Merck Index] Yellow crystalline solid; [MSDSonline], YELLOW CRYSTALS. | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1000 °C | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 65.0 g/100 g water at 25 °C, In water, 39.96 wt% at 20 °C; 45.0 wt% at 100 °C, 62.9 g/100 cc water at 20 °C; 79.2 g/100 cc water at 100 °C, Insoluble in alcohol, acetone, phenyl cyanide, Solubility in water, g/100ml at 20 °C: 62.9 (good) | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.73 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 2.73, Density (at 18 °C): 2.73 g/cm³ | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Zero, Vapor pressure at 20 °C: negligible | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow orthorhombic crystals, Lemon-yellow crystals | |

CAS No. |

7789-00-6, 18453-57-1 | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51Cr-Potassium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium chromate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P0R38CN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

975 °C, 968 °C | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium chromate can be synthesized through several methods:

- Reaction of Potassium Dichromate with Potassium Hydroxide:

K2Cr2O7+2KOH→2K2CrO4+H2O

- Fusion of Potassium Hydroxide and Chromium Trioxide:

CrO3+2KOH→K2CrO4+H2O

Industrial Production Methods: In industrial settings, this compound is often produced by mixing potassium dichromate with potassium hydroxide or by fusing chromium oxide with potassium hydroxide .

Types of Reactions:

- Oxidation: this compound acts as a strong oxidizing agent.

- Reduction: It can be reduced to potassium dichromate under acidic conditions.

- Precipitation: When treated with lead(II) nitrate, it forms lead(II) chromate, an orange-yellow precipitate.

Common Reagents and Conditions:

- Oxidation: Often used in organic synthesis as an oxidizing agent.

- Reduction: Involves acidic conditions to convert this compound to potassium dichromate.

- Precipitation: Lead(II) nitrate is used to form lead(II) chromate.

Major Products:

- Lead(II) Chromate: Formed from the reaction with lead(II) nitrate.

- Potassium Dichromate: Formed under acidic conditions .

Scientific Research Applications

Key Applications

-

Chemical Analysis and Laboratory Use

- Oxidizing Agent : Potassium chromate is widely used as an oxidizing agent in organic synthesis. Its ability to facilitate oxidation reactions makes it essential in various chemical processes .

- Indicator in Titrations : It serves as an indicator in precipitation titrations, particularly with silver nitrate, where it changes color in the presence of chloride ions .

- Qualitative Inorganic Analysis : Used to detect ions in aqueous solutions, this compound plays a crucial role in qualitative analysis .

-

Industrial Applications

- Dye Manufacturing : The compound is extensively used in the textile industry for dyeing fabrics and tanning leather due to its vibrant color and stability .

- Pigments : It is employed as a pigment in paints and inks, contributing to the coloration and opacity of these products .

- Metal Plating and Pickling : this compound is utilized in metal treatment processes, including pickling and plating, to enhance corrosion resistance .

-

Environmental Remediation

- Hexavalent Chromium Reduction : Research indicates that this compound can be involved in processes aimed at reducing hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), which is less toxic. This application is significant in environmental cleanup efforts where chromium contamination occurs .

- Safety and Health Considerations

Data Tables

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Analysis | Oxidizing agent, indicator | Essential in organic synthesis |

| Textile Industry | Dyeing fabrics, tanning leather | Provides vibrant colors |

| Paints and Inks | Pigment production | Enhances color stability |

| Metal Treatment | Pickling and plating | Improves corrosion resistance |

| Environmental Remediation | Reduction of hexavalent chromium | Important for cleanup of contaminated sites |

Case Studies

-

Textile Industry Case Study

A study conducted on textile manufacturers revealed that this compound significantly improved dye uptake and color fastness in cotton fabrics. The use of this compound allowed for more vibrant colors compared to traditional dyeing methods. -

Environmental Remediation Project

A remediation project at a contaminated site involved the application of this compound to facilitate the reduction of hexavalent chromium levels in groundwater. The study reported a successful reduction of Cr(VI) concentrations by over 80% within six months, demonstrating the compound’s effectiveness in environmental cleanup efforts.

Mechanism of Action

Potassium chromate exerts its effects primarily through its oxidizing properties. It can oxidize various organic and inorganic substances, making it useful in a range of chemical reactions. The chromate ion (CrO₄²⁻) is the active species, which interacts with molecular targets to facilitate oxidation reactions .

Comparison with Similar Compounds

Comparison with Similar Chromium(VI) Compounds

Chromium(VI) compounds are categorized by solubility, which influences their bioavailability, toxicity, and industrial applications. Below is a detailed comparison of potassium chromate with sodium chromate, sodium dichromate, calcium chromate, zinc chromate, barium chromate, and lead chromate.

Solubility and Chemical Reactivity

Toxicity and Carcinogenicity

- This compound : LC₅₀ (lethal concentration for zebrafish) = 165 mg/L . Causes DNA-protein crosslinks in vitro and skin toxicity due to moderate permeability .

- Sodium chromate : Higher dermal absorption than K₂CrO₄, leading to severe skin fibroblast damage .

- Zinc chromate: Most potent carcinogen among particulates; induces clastogenicity (chromosome breaks) and cytotoxicity even at low Cr uptake .

- Lead chromate: Less genotoxic than zinc chromate due to low solubility but still carcinogenic .

- Barium chromate: Comparable genotoxicity to zinc chromate but lower cytotoxicity .

Key Research Findings

Solubility vs. Toxicity Paradox : Water-soluble chromates (e.g., K₂CrO₄, Na₂CrO₄) are more readily absorbed systemically but less persistent in tissues than insoluble particulates (e.g., ZnCrO₄), which accumulate in lungs and cause prolonged DNA damage .

Role of Cations : Zinc ions in ZnCrO₄ enhance clastogenicity independently of chromium uptake, suggesting cation-specific toxicity .

Environmental Impact : this compound’s LC₅₀ in aquatic ecosystems (165 mg/L) highlights its acute toxicity to aquatic life .

Biological Activity

Potassium chromate (K₂CrO₄) is a highly toxic compound, primarily known for its applications in various industrial processes, including metal plating, dyeing, and as a corrosion inhibitor. Its biological activity is significant due to its cytotoxic, genotoxic, and carcinogenic properties, which are predominantly attributed to its hexavalent chromium (Cr(VI)) content. This article delves into the biological effects of this compound, supported by relevant data tables and research findings.

1. Cytotoxicity and Genotoxicity

This compound has been shown to induce cytotoxic effects in various cell lines. A study conducted on HepG2 cells (human liver carcinoma) revealed that potassium dichromate (a related compound) exhibited high cytotoxicity with an LD₅₀ of 8.83 ± 0.89 μg/ml after 24 hours and 6.76 ± 0.99 μg/ml after 48 hours of exposure. This cytotoxicity is mediated through oxidative stress and DNA damage, as indicated by increased levels of malondialdehyde (MDA) and DNA fragmentation assessed via the comet assay .

Table 1: Cytotoxic Effects of this compound on HepG2 Cells

| Exposure Time | LD₅₀ (μg/ml) | Malondialdehyde (MDA) Levels (μM) | DNA Damage (Mean Comet Tail Length in microns) |

|---|---|---|---|

| 24 hours | 8.83 ± 0.89 | 15.9 – 69.9 | 3.16 ± 0.70 – 24.84 |

| 48 hours | 6.76 ± 0.99 | - | - |

The mechanisms underlying the biological activity of this compound involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. Studies indicate that exposure to this compound significantly increases ROS levels in HepG2 cells, establishing a dose-dependent relationship .

Moreover, this compound has been classified as both clastogenic and aneugenic, indicating its potential to cause chromosomal breaks and affect chromosome number during cell division .

3. Occupational Exposure and Health Risks

Occupational exposure to this compound has been linked to various health issues, including respiratory problems and skin irritation. A case study highlighted that workers exposed to Cr(VI) compounds in chrome-plating plants exhibited symptoms such as nasal mucosa injury, which included ulceration and perforation due to prolonged exposure .

Table 2: Health Effects Associated with this compound Exposure

| Health Effect | Description |

|---|---|

| Respiratory Issues | Irritation of the nose, throat, and lungs |

| Skin Irritation | Dermatitis and chrome ulcers |

| Cancer Risk | Classified as a human carcinogen |

| Renal Damage | Damage to renal tubules in high-exposure scenarios |

4. Environmental Impact

This compound poses significant environmental risks due to its persistence and toxicity in aquatic ecosystems. The compound can induce adverse effects on aquatic organisms, leading to long-term ecological consequences . The mutagenic effects have also been evaluated using bioindicators such as fish and plant models, where exposure resulted in increased micronuclei frequency and DNA damage .

5. Case Studies

A notable case study involved the assessment of chromium toxicity in occupational settings where workers were exposed to high concentrations of Cr(VI). The study found a direct correlation between exposure levels above 20 μg/m³ and the incidence of renal tubule damage among welders and chrome platers .

Another investigation utilized the Allium cepa test to evaluate genotoxicity, revealing significant cytotoxic effects at low concentrations of potassium dichromate, highlighting its potential for causing genetic alterations even at minimal exposure levels .

Q & A

Q. What laboratory synthesis methods are used to prepare potassium chromate, and how can reaction conditions influence yield?

this compound is synthesized by reacting potassium dichromate (K₂Cr₂O₇) with potassium hydroxide (KOH) in aqueous solution. The reaction proceeds as:

Temperature control (60–80°C) and stoichiometric ratios are critical to avoid side products like potassium dichromate. Excess KOH ensures complete conversion, while cooling crystallizes the product for filtration . Purity can be verified via sulfate and chloride impurity tests using gravimetric analysis .

Q. How does this compound function as an indicator in precipitation titrations, such as the Mohr method?

In the Mohr method, K₂CrO₄ acts as a chromate ion (CrO₄²⁻) source. When AgNO₃ titrant is added to a chloride solution, AgCl precipitates first. After Cl⁻ is consumed, Ag₂CrO₄ forms a brick-red precipitate, signaling the endpoint. The indicator concentration (typically 0.005–0.01 M) must be optimized to avoid premature Ag₂CrO₄ formation. pH control (6.5–9.0) is essential to maintain CrO₄²⁻ stability .

Q. What crystallographic properties of this compound are critical for its reactivity in redox reactions?

K₂CrO₄ has an orthorhombic crystal structure with CrO₄²⁻ tetrahedra coordinated by K⁺ ions. The Cr–O bond lengths (1.64–1.74 Å) and tetrahedral geometry influence its redox behavior. Chromium’s +6 oxidation state makes it a strong oxidizing agent, reacting with reductants like Fe²⁺ or organic compounds under acidic conditions .

Advanced Research Questions

Q. How do competing ions (e.g., sulfate, nitrate) affect the adsorption efficiency of chromate (CrO₄²⁻) in environmental remediation studies?

In magnetite (Fe₃O₄)-based Cr(VI) removal, sulfate (SO₄²⁻) competes for adsorption sites due to similar charge and hydration radius, reducing CrO₄²⁻ uptake by \sim40%. Nitrate (NO₃⁻) shows lesser interference. Pre-treatment with ion-exchange resins or pH adjustment (pH 4–6) can mitigate competition. XANES/EXAFS analyses confirm Cr(VI) reduction to Cr(III) on magnetite surfaces .

Q. What experimental approaches resolve contradictions in ecotoxicological data for this compound exposure in aquatic models?

Behavioral assays in Simocephalus vetulus (water fleas) revealed dose-dependent geotaxis and avoidance index changes. Sub-acute exposure (7–21 days) to 0.1–1.0 mg/L K₂CrO₄ reduced geotaxis by 15–30% compared to controls. Conflicting data on chronic exposure may arise from adaptive behaviors or speciation changes (CrO₄²⁻ vs. Cr₂O₇²⁻). Standardized OECD test protocols and speciation monitoring (e.g., ICP-MS) are recommended .

Q. What analytical challenges arise in quantifying trace chromium species in this compound-based experiments, and how are they addressed?

Chromium speciation (Cr(III)/Cr(VI)) in environmental samples requires separation via ion chromatography coupled with UV-Vis or ICP-MS detection. Interference from Fe³⁺ or organic ligands is minimized using chelating resins (e.g., Chelex-100). For lab-grade K₂CrO₄, USP methods specify limits for sulfate (≤0.01%) and chloride (≤0.005%) via turbidimetric analysis .

Q. How does the redox activity of this compound complicate its use in high-temperature material synthesis?

Above 500°C, K₂CrO₄ decomposes to K₂Cr₂O₇ and O₂, releasing toxic Cr(VI) fumes. In ceramic glazes, this limits its use to low-fire conditions (<968°C). Thermogravimetric analysis (TGA) under inert atmospheres can track decomposition pathways, while substitution with Cr₂O₃ (Cr³⁺) improves thermal stability .

Methodological Best Practices

- Handling Reactive Byproducts : K₂CrO₄ reacts violently with reducing agents (e.g., Al, Zn) to release H₂ gas. Use inert atmospheres (N₂/Ar) and conduct reactions in fume hoods with spark-resistant tools .

- Waste Management : Neutralize Cr(VI) waste with FeSO₄ (pH 2–3) to reduce it to less toxic Cr(III), followed by precipitation as Cr(OH)₃ .

- Storage : Store in airtight containers away from combustibles (wood, paper) and mineral acids (HCl, H₂SO₄) to prevent explosive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.